molecular formula C20H17BrN4O B6524580 1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one CAS No. 1007782-80-0

1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Cat. No.: B6524580
CAS No.: 1007782-80-0
M. Wt: 409.3 g/mol
InChI Key: BJBJCRWBQIIZPI-UHFFFAOYSA-N
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Description

The compound 1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (CAS: 946258-62-4) is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 4-bromophenyl group, a quinoxalin-6-yl moiety, and a propan-1-one side chain. Its molecular formula is C₁₉H₁₅BrN₄O, with a molecular weight of 395.3 . Pyrazolines are widely studied for their applications in corrosion inhibition, pharmaceuticals, and materials science due to their structural versatility and electronic properties. This article compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and functional applications.

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O/c1-2-20(26)25-19(12-17(24-25)13-3-6-15(21)7-4-13)14-5-8-16-18(11-14)23-10-9-22-16/h3-11,19H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBJCRWBQIIZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a molecular formula of C19H15BrN4OC_{19}H_{15}BrN_4O and a molecular weight of 395.26 g/mol. The structure includes multiple functional groups such as a bromophenyl moiety and a quinoxaline ring, which are known to contribute to its biological activity. The presence of these groups allows for various interactions with biological targets, enhancing its pharmacological profile .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds, including those similar to 1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one, exhibit significant antimicrobial properties. For instance, certain derivatives showed effective inhibition against various pathogens with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further underscores its potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been explored in several studies. In particular, certain compounds have been shown to inhibit intracellular calcium signaling in response to platelet-activating factor (PAF), suggesting a mechanism for their anti-inflammatory effects . This activity is critical in conditions where inflammation plays a key role, such as autoimmune diseases.

Anticancer Potential

The compound's structure positions it as a candidate for anticancer research. Quinoxaline derivatives have been implicated in targeting fibroblast growth factor receptors (FGFRs), which are often overexpressed in various cancers. In vitro studies have demonstrated that similar compounds can inhibit cancer cell proliferation and induce apoptosis . The specific interactions between the quinoxaline ring and cellular targets may offer pathways for the development of novel anticancer therapies.

The mechanism through which 1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Modulation : Its structural components allow it to bind effectively to receptors associated with various biological processes.

Research Findings and Case Studies

Several studies have evaluated the biological activities of related compounds, establishing a foundation for understanding the potential of 1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one:

StudyFindings
Demonstrated significant antimicrobial activity against various pathogens; MIC values between 0.22 - 0.25 μg/mL.
Showed anti-inflammatory effects by inhibiting intracellular calcium signaling in response to PAF.
Highlighted anticancer properties through the inhibition of FGFRs; induced apoptosis in cancer cell lines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. 1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one has been studied for its potential to inhibit various bacterial and fungal strains. The compound's mechanism of action may involve interference with microbial enzymes or cell wall synthesis, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound also shows promise in treating inflammatory conditions. Pyrazole derivatives are known to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). This suggests that 1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one could be explored for its anti-inflammatory properties .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyrazole derivatives, including 1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one:

StudyFindings
Demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria.
Reported anti-inflammatory effects in vitro with potential applications in pain management.
Highlighted the compound's ability to inhibit specific enzymes related to inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Cl-4-PQPP
  • Structure: 1-[3-(4-Chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
  • Key Difference : Chlorophenyl instead of bromophenyl.
  • Application : Exhibited 93.65% corrosion inhibition efficiency in 1 M HCl, attributed to enhanced electron-withdrawing effects of Cl improving adsorption on mild steel .
PQDPP
  • Structure: 1-(3-Phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
  • Key Difference : Phenyl group instead of bromophenyl.
  • Application : Achieved 93.65% inhibition efficiency , suggesting phenyl groups facilitate π-electron interactions with metal surfaces .
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one
  • Structure : Substituted with 4-bromophenyl and 4-fluorophenyl; butan-1-one chain.
  • Synthesis: Yield of 72%, m.p. 110–112°C . The longer ketone chain may increase hydrophobicity compared to the target compound’s propanone group.

Physicochemical Properties

Compound Molecular Formula Yield (%) m.p. (°C) Notable Features
Target Compound C₁₉H₁₅BrN₄O N/A N/A Quinoxaline core, bromophenyl
Cl-4-PQPP C₁₉H₁₅ClN₄O N/A N/A Chlorophenyl substituent
PQDPP C₂₀H₁₆N₄O N/A N/A Phenyl substituent
Compound 3 C₁₉H₁₈BrFN₂O 72 110–112 Fluorophenyl, butanone chain
  • Melting Points : Bromine’s larger atomic size and polarizability in the target compound could theoretically elevate its m.p. compared to chlorophenyl analogs, though experimental data is lacking.
  • Solubility: Quinoxaline’s planar structure may reduce solubility in polar solvents compared to phenyl-substituted analogs .

Electronic and Crystallographic Features

  • Dihedral Angles: In related compounds (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde), dihedral angles between pyrazole and aryl rings range from 4.64° to 10.53°, influencing molecular planarity and packing .
  • HOMO-LUMO Analysis: For 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, computational studies revealed a low energy gap (3.5 eV), suggesting high reactivity . The target compound’s quinoxaline moiety may further lower this gap due to extended conjugation.

Preparation Methods

Chalcone Precursor Preparation

The synthesis begins with the preparation of α,β-unsaturated ketones (chalcones), which serve as precursors for pyrazoline ring formation. For this compound, 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde reacts with 4-bromoacetophenone in aqueous ethanolic KOH under Claisen-Schmidt condensation conditions. The reaction proceeds via base-catalyzed aldol addition, followed by dehydration to yield the chalcone intermediate.

Key spectral data for chalcone intermediates :

  • 1H-NMR : Doublets at δ 7.48–7.60 ppm (J = 15.3 Hz) corresponding to trans-vinylic protons.

  • 13C-NMR : Carbonyl carbons observed at δ 187.8–192.7 ppm.

Pyrazoline Ring Formation

The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazoline core. Thiosemicarbazide or substituted hydrazines may be used to introduce functional groups at the pyrazoline N1 position. For this compound, hydrazine hydrate reacts with the chalcone in refluxing ethanol to yield 3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-indol-2-yl)-4,5-dihydro-1H-pyrazole.

Reaction conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 6–8 hours.

Characterization of pyrazoline intermediate :

  • 1H-NMR : Multiplet signals at δ 3.15–4.00 ppm (H4 and H4' of pyrazoline ring), δ 5.49–6.70 ppm (H5).

  • IR : N–H stretch at 3200–3300 cm⁻¹.

Optimization and Challenges

Yield Improvement Strategies

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., chalcone formation in 15 minutes at 150°C).

  • Catalyst screening : PdCl2(dppf) increases coupling efficiency to 82%.

Common Side Reactions

  • Over-oxidation : Pyrazoline → pyrazole conversion if excess bromine is used.

  • Racemization : Occurs during acylation; mitigated by low-temperature reactions.

Data Tables

Table 1. Spectral Data for Key Intermediates

Compound1H-NMR (δ, ppm)13C-NMR (δ, ppm)IR (cm⁻¹)
Chalcone intermediate7.48–7.60 (d, J=15.3)187.8, 192.71660 (C=O)
Pyrazoline intermediate3.15–4.00 (m), 5.49–6.70170.03200–3300 (N–H)
Final product1.80 (s), 2.43 (s)170.01680 (C=O)

Table 2. Reaction Yields Under Varied Conditions

StepStandard YieldOptimized YieldConditions
Chalcone formation72%89%Microwave, 150°C, 15 min
Pyrazoline synthesis68%78%Ethanol, reflux, 6 hr
Suzuki coupling70%82%PdCl2(dppf), 90°C

Q & A

Q. Key Intermediates :

  • α,β-Unsaturated ketones : Critical for forming the dihydropyrazole ring.
  • Quinoxaline derivatives : Ensure proper regioselectivity during cyclization .

Table 1 : Representative Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Reference
CondensationHCl/EtOH, reflux, 12h65–75
CyclizationDMF, 120°C, MW, 30min80–86

Basic: How is the structural identity of this compound validated?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction using SHELX software for refinement (e.g., bond angles, torsion angles) . For example, the dihedral angle between the quinoxaline and bromophenyl groups is typically 45–55°, confirming steric constraints .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 2.8–3.2 ppm (pyrazoline CH₂) and δ 160–165 ppm (ketone C=O) .
    • IR : Stretching at 1650–1680 cm⁻¹ (C=O) and 3100–3200 cm⁻¹ (NH) .

Table 2 : Key Spectral Data

TechniqueCharacteristic SignalStructural Assignment
¹H NMRδ 5.5–6.0 (multiplet)Pyrazoline H5 proton
X-rayC7–C8 bond length: 1.48 ÅPyrazoline ring geometry

Advanced: How can computational methods optimize this compound’s bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Using Multiwfn to analyze electron localization (ELF) and electrostatic potential (ESP) to predict reactive sites . For example, the quinoxaline nitrogen shows high ESP negativity, suggesting hydrogen-bond acceptor potential .
  • Molecular Docking : Autodock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinase enzymes). Docking scores correlate with experimental IC₅₀ values .

Case Study : A derivative with a -CF₃ group showed improved docking affinity (ΔG = -9.2 kcal/mol) due to hydrophobic interactions, validated by SAR studies .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

  • Dose-Response Analysis : Compare EC₅₀ values across studies. Discrepancies may arise from assay conditions (e.g., cell line variability). Normalize data using reference inhibitors .
  • Metabolic Stability Testing : LC-MS/MS to assess compound half-life in microsomal assays. Low stability in one study (t₁/₂ = 15 min) vs. another (t₁/₂ = 45 min) could explain efficacy differences .
  • Structural Analog Comparison : Replace the 4-bromophenyl group with 4-chlorophenyl to test if halogen size affects target binding .

Advanced: What strategies enhance selectivity for target vs. off-target interactions?

Methodological Answer:

  • Pharmacophore Modeling : Identify critical moieties (e.g., pyrazoline ketone) using Discovery Studio. Derivatives lacking the ketone show 10-fold reduced potency .
  • Proteome-Wide Profiling : Use affinity chromatography with immobilized compound to capture binding partners. MS/MS identifies off-targets like carbonic anhydrase .

Table 3 : Selectivity Data for Analogues

CompoundTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity Index
Parent50200 (Off-target A)4.0
Analog 145450 (Off-target B)10.0

Basic: What in vitro assays are used for preliminary bioactivity screening?

Methodological Answer:

  • Kinase Inhibition : ADP-Glo™ assay for ATP-competitive inhibitors. IC₅₀ values <100 nM suggest high potency .
  • Antimicrobial Testing : Broth microdilution (MIC = 8 µg/mL against S. aureus) .
  • Cytotoxicity : MTT assay on HEK293 cells (CC₅₀ > 50 µM indicates low toxicity) .

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